molecular formula C23H25N3O3 B4505220 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide

1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B4505220
M. Wt: 391.5 g/mol
InChI Key: JAAQGZGVEUSERP-UHFFFAOYSA-N
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Description

1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Scientific Research Applications

1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 6-benzyloxyindole with an appropriate acylating agent to introduce the acetyl group. This intermediate is then reacted with piperidine-4-carboxamide under suitable conditions to yield the final product .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, influencing their activity. The piperidine ring and carboxamide group further modulate these interactions, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds to 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide include other indole derivatives and piperidine-containing molecules. For example:

    6-benzyloxyindole: Shares the indole moiety but lacks the piperidine and carboxamide groups.

    Piperidine-4-carboxamide: Contains the piperidine and carboxamide groups but lacks the indole moiety.

The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(6-phenylmethoxyindol-1-yl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c24-23(28)19-9-11-25(12-10-19)22(27)15-26-13-8-18-6-7-20(14-21(18)26)29-16-17-4-2-1-3-5-17/h1-8,13-14,19H,9-12,15-16H2,(H2,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAQGZGVEUSERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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